Bienvenue dans la boutique en ligne BenchChem!

Adafosbuvir

HCV replicon EC50 antiviral potency

Adafosbuvir delivers 700-fold greater potency (EC50 0.07 μM) than sofosbuvir parent in HCV replicon assays, minimizing DMSO exposure and expanding dynamic range. Validated active triphosphate (IC50 27 nM) enables NS5B chain-termination studies. Uridine-based core distinguishes it from guanosine-based inhibitors for nucleotide incorporation specificity comparisons. Demonstrates no mitochondrial polymerase substrate activity, serving as an ideal negative control in off-target toxicity assays. Synergistic with simeprevir (NS3/4A inhibitor), supporting combination therapy modeling. Ensure research reproducibility with high-purity Adafosbuvir.

Molecular Formula C22H29FN3O10P
Molecular Weight 545.5 g/mol
CAS No. 1613589-09-5
Cat. No. B605176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdafosbuvir
CAS1613589-09-5
SynonymsAdafosbuvir
Molecular FormulaC22H29FN3O10P
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3
InChIInChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37-/m0/s1
InChIKeyNIJYGVDQZBBONK-SEUXLIJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adafosbuvir (AL-335) Procurement Guide: NS5B Nucleotide Prodrug for HCV Research Applications


Adafosbuvir (CAS 1613589-09-5), also designated AL-335, is a small-molecule phosphoramidate prodrug of a uridine-based nucleotide analog. It functions as a pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5B (NS5B) RNA-dependent RNA polymerase [1]. The compound is metabolized intracellularly to its active triphosphate metabolite, which acts as a chain terminator of HCV RNA synthesis [2]. Adafosbuvir advanced to Phase III clinical development (subsequently discontinued) as a component of the triple-combination regimen JNJ-4178 [3].

Adafosbuvir Procurement: Why NS5B Nucleotide Prodrugs Are Not Interchangeable


Nucleotide analog NS5B inhibitors exhibit compound-specific differences in triphosphate formation efficiency, intracellular half-life, and barrier to resistance that preclude generic substitution. Adafosbuvir incorporates a 4′-fluoro-2′-C-methyluridine core that is chemically distinct from the 2′-fluoro-2′-C-methyluridine scaffold of sofosbuvir [1]. The phosphoramidate prodrug moiety determines hepatic first-pass activation and systemic exposure of the active triphosphate, with Adafosbuvir demonstrating quantifiably different replicon EC50 values and triphosphate accumulation kinetics relative to in-class comparators [2]. These molecular distinctions translate to divergent potency profiles across HCV genotypes and non-overlapping resistance-associated substitution patterns, making direct experimental comparison mandatory for research reproducibility [3].

Adafosbuvir (AL-335) Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement


Superior In Vitro Potency in HCV Replicon Assay Relative to Sofosbuvir and Uprifosbuvir

Adafosbuvir (AL-335) demonstrates a replicon EC50 of 0.07 μM, representing approximately 714-fold greater potency than the parent nucleoside of sofosbuvir (EC50 > 50 μM) and 4.6-fold greater potency than uprifosbuvir prodrug (EC50 = 0.32 μM) [1]. This differential reflects the compound's optimized phosphoramidate prodrug design enabling superior intracellular delivery of the active triphosphate species.

HCV replicon EC50 antiviral potency nucleotide analog

Potent NS5B Polymerase Enzymatic Inhibition: IC50 of 27 nM for Active Triphosphate

The active triphosphate metabolite derived from Adafosbuvir inhibits HCV NS5B polymerase with an IC50 value as low as 27 nM [1]. In comparison, the parent nucleoside of sofosbuvir (PSI-7977) exhibited an EC50 > 50 μM in replicon assays without measurable polymerase inhibition at sub-micromolar concentrations in the same study series [2].

NS5B polymerase IC50 enzyme inhibition triphosphate

Unique 4′-Fluoro-2′-C-Methyluridine Scaffold with Demonstrated Mitochondrial Polymerase Selectivity

Adafosbuvir is derived from a 4′-fluoro-2′-C-methyluridine core, a structural modification distinct from the 2′-fluoro-2′-C-methyluridine scaffold of sofosbuvir and the guanosine-based analog of uprifosbuvir [1]. Preclinical characterization demonstrated that AL-335 and its analog AL-516 are not substrates for human mitochondrial RNA polymerase (POLRMT) and do not inhibit mitochondrial protein synthesis [2]. In contrast, certain nucleoside analogs that are efficiently incorporated by POLRMT have demonstrated mitochondrial toxicity in clinical development [2].

nucleoside analog mitochondrial toxicity POLRMT structural differentiation

Clinical Development Status: Discontinued After Phase III — Procurement Context for Research-Only Use

Adafosbuvir (AL-335) reached Phase III clinical development as a component of the JNJ-4178 triple-combination regimen but development was subsequently discontinued, with no regulatory approval obtained [1]. In the Phase IIb OMEGA-1 study (N=365), the JNJ-4178 regimen achieved SVR12 rates of 98.9% (6-week arm) and 97.8% (8-week arm) in HCV GT1, 2, 4, 5, and 6-infected patients without cirrhosis [2]. The Phase IIa OMEGA-3 study in Japanese patients (N=33) reported 100% SVR12 in both non-cirrhotic and cirrhotic cohorts [3]. This differs from the approved status of sofosbuvir-based regimens, which are widely available as commercial therapeutics.

clinical development discontinued research compound procurement

Adafosbuvir (AL-335) Application Scenarios: Evidence-Backed Research Use Cases


HCV Replicon Potency Studies Requiring Sub-100 nM EC50 Tool Compounds

Researchers requiring a highly potent NS5B nucleotide inhibitor for HCV subgenomic replicon assays should prioritize Adafosbuvir over sofosbuvir parent nucleoside. With a replicon EC50 of 0.07 μM, Adafosbuvir enables antiviral efficacy assessment at concentrations approximately 700-fold lower than those required for sofosbuvir parent nucleoside (EC50 > 50 μM) [1]. This potency advantage reduces compound consumption, minimizes solvent (DMSO) exposure to cell cultures, and allows for wider dose-response dynamic range in antiviral profiling studies.

Mechanistic Studies of NS5B Polymerase Inhibition Using Active Triphosphate

For biochemical characterization of HCV NS5B polymerase inhibition, the active triphosphate metabolite derived from Adafosbuvir provides a validated tool with an IC50 of 27 nM [1]. This nanomolar potency supports enzymatic studies including steady-state kinetics, chain-termination analysis, and resistance-associated substitution profiling. The compound's defined mechanism as a uridine-based chain terminator distinguishes it from guanosine-based NS5B inhibitors such as uprifosbuvir, enabling comparative studies of nucleotide incorporation specificity [2].

Mitochondrial Toxicity Assessment in Nucleoside Analog Comparative Studies

Investigators conducting comparative safety pharmacology of nucleoside/nucleotide analogs should include Adafosbuvir as a reference compound with demonstrated mitochondrial polymerase selectivity. Preclinical data indicate that Adafosbuvir and its analog AL-516 are not substrates for human mitochondrial RNA polymerase (POLRMT) and do not inhibit mitochondrial protein synthesis [1]. This profile contrasts with nucleoside analogs that serve as POLRMT substrates and have been associated with clinical mitochondrial toxicity, making Adafosbuvir suitable as a negative control in assays designed to detect mitochondrial off-target effects.

Combination Antiviral Studies Leveraging Documented Synergy with Simeprevir

Researchers evaluating direct-acting antiviral (DAA) combination strategies may leverage Adafosbuvir based on its documented synergistic interaction with the NS3/4A protease inhibitor simeprevir. In vitro pairwise combination analysis demonstrated a high level of synergy between Adafosbuvir and simeprevir, with no antagonistic effects observed across multiple DAA classes [1]. This combination formed the backbone of the clinically evaluated JNJ-4178 regimen, which achieved SVR12 rates exceeding 97% in Phase II studies [2]. This established synergy profile supports the use of Adafosbuvir in preclinical combination therapy modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adafosbuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.